N,N-dimethylsphingosine

Vue d'ensemble

Description

N,N-Dimethylsphingosine is a bioactive sphingolipid derivative known for its role as an inhibitor of sphingosine kinase. This compound has garnered significant attention due to its involvement in various biological processes, including cell growth, apoptosis, and differentiation. It is particularly noted for its ability to induce programmed cell death in plant cells and its potential therapeutic applications in cardioprotection and pain management .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Dimethylsphingosine can be synthesized through the methylation of sphingosine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethylsphingosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to sphingosine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields sphingosine.

Substitution: Results in various substituted sphingosine derivatives

Applications De Recherche Scientifique

Cardioprotective Effects

DMS has been studied for its cardioprotective properties, particularly in the context of ischemia/reperfusion injury. Research indicates that low doses of DMS (0.3 μM and 1 μM) can protect murine hearts from such injuries by activating sphingosine kinase (SphK) through protein kinase C epsilon (PKCε) pathways. This protective mechanism is believed to involve modulation of transmembrane signaling and enhancement of EGF receptor activity, which is crucial for myocardial ischemic preconditioning .

Case Study: Ischemia/Reperfusion Injury

- Objective : To assess the cardioprotective effects of DMS.

- Method : Langendorff-perfused wild-type and PKCε-null mouse hearts were treated with varying concentrations of DMS.

- Results : DMS reduced infarction size and improved cardiac function at low concentrations, demonstrating its potential as a therapeutic agent in ischemic heart conditions .

Cancer Research

DMS has shown promise as a modulator of protein kinase C (PKC) activity in cancer cells, particularly in epidermoid carcinoma A431 cells. It enhances EGF receptor kinase activity, producing EGF-like effects even in the absence of EGF. This suggests a potential role for DMS in cancer therapies targeting EGF signaling pathways .

Case Study: EGF Receptor Modulation

- Objective : To investigate the effects of DMS on EGF receptor autophosphorylation.

- Method : A431 cells were treated with DMS, and autophosphorylation levels were measured.

- Results : DMS significantly enhanced EGF receptor autophosphorylation, indicating its potential as a therapeutic agent in cancers reliant on EGF signaling .

Inflammatory Diseases

DMS has been evaluated for its therapeutic effects in chronic inflammatory diseases such as Chagas disease cardiomyopathy. By inhibiting sphingosine-1-phosphate (S1P) production, DMS reduces inflammation and fibrosis in murine models infected with Trypanosoma cruzi. It effectively lowers the expression of inflammatory markers such as galectin-3 and CD45 .

Case Study: Chronic Chagas Disease

- Objective : To assess the anti-inflammatory effects of DMS in Chagas disease.

- Method : Mice infected with T. cruzi were treated with DMS, and heart inflammation was evaluated histologically.

- Results : DMS treatment led to a significant reduction in inflammatory cell infiltration and fibrosis compared to control groups .

Vascular Biology

Case Study: Vascular Smooth Muscle Cell Proliferation

- Objective : To evaluate the effects of DMS on VSMC responses post-injury.

- Method : Porcine VSMCs were exposed to DMS after balloon injury.

- Results : DMS significantly reduced cell proliferation and neointimal formation, suggesting its utility in vascular repair strategies .

Summary Table of Applications

Mécanisme D'action

N,N-Dimethylsphingosine exerts its effects primarily by inhibiting sphingosine kinase, an enzyme responsible for the formation of sphingosine-1-phosphate. This inhibition leads to a decrease in sphingosine-1-phosphate levels, affecting various cellular processes such as cell growth, survival, and apoptosis. The compound also activates protein kinase C epsilon and the PI3K/Akt pathway, contributing to its cardioprotective effects .

Comparaison Avec Des Composés Similaires

Sphingosine: A precursor to N,N-Dimethylsphingosine, involved in similar biological processes but lacks the methyl groups.

Sphingosine-1-phosphate: A product of sphingosine kinase activity, with distinct signaling roles in cell survival and migration.

Ceramide: Another sphingolipid involved in cell signaling, particularly in apoptosis

Uniqueness: this compound is unique due to its dual role as an inhibitor of sphingosine kinase and an activator of protein kinase C epsilon. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in both research and therapeutic applications .

Activité Biologique

N,N-Dimethylsphingosine (DMS) is a sphingosine analog that primarily functions as a competitive inhibitor of sphingosine kinase (SphK). Its biological activity has garnered significant attention due to its implications in various cellular processes, including proliferation, survival, and differentiation. This article examines the biological activity of DMS, focusing on its mechanisms, effects on different cell types, and potential therapeutic applications.

DMS inhibits SphK, which catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid involved in numerous signaling pathways. The inhibition of SphK by DMS leads to decreased levels of S1P, thereby affecting various cellular responses:

- Competitive Inhibition : DMS acts as a competitive inhibitor of SphK in multiple cell types, including U937 monoblastic leukemia cells and Swiss 3T3 fibroblasts, with an IC50 value of approximately 5 μM .

- Inhibition of Protein Kinase C (PKC) : DMS also inhibits PKC activity, which plays a crucial role in mediating several signaling pathways . This dual inhibition can modulate transmembrane signaling and influence cellular responses to growth factors.

Biological Effects

The biological effects of DMS are diverse and depend on the concentration and context of its application:

- Cardioprotective Effects : Low concentrations (0.3 μM to 1 μM) of DMS have been shown to protect cardiac tissue against ischemia/reperfusion injury by activating SphK through PKCε-dependent mechanisms . This suggests that DMS may have potential therapeutic applications in cardiac protection.

- Inhibition of Cell Proliferation : DMS has been reported to inhibit the proliferation of vascular smooth muscle cells (VSMCs) and mesangial cells stimulated by growth factors such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF) . This effect is particularly relevant in conditions such as vascular injury where excessive cell proliferation contributes to neointimal hyperplasia.

- Immunomodulatory Effects : In models of chronic Chagas disease, DMS demonstrated immunomodulatory properties by reducing pro-inflammatory cytokine production while enhancing nitric oxide (NO) and reactive oxygen species (ROS) production in macrophages. This dual action may contribute to its antiparasitic effects against Trypanosoma cruzi .

Case Studies and Research Findings

Several studies have explored the biological activity of DMS across different contexts:

Propriétés

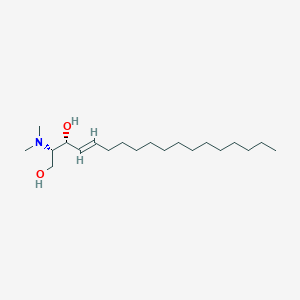

IUPAC Name |

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119567-63-4, 122314-67-4 | |

| Record name | Dimethylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.